molecular formula C20H43N2O5P B3166173 Sphingosyl PE (d18:1) CAS No. 90850-31-0

Sphingosyl PE (d18:1)

Katalognummer: B3166173
CAS-Nummer: 90850-31-0
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: BPQSOCLDFWBDKN-PPQGUHKJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Sphingosyl PE (d18:1), also known as D-erythro-sphingosyl phosphoethanolamine (PE), structurally comprises PE(d18:1/16:0) attached to a N-16:0-sphingosyl chain.>

Eigenschaften

IUPAC Name

[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] 2-azaniumylethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43N2O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)19(22)18-27-28(24,25)26-17-16-21/h14-15,19-20,23H,2-13,16-18,21-22H2,1H3,(H,24,25)/b15-14+/t19-,20+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQSOCLDFWBDKN-PPQGUHKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[NH3+])N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[NH3+])N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43N2O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677065
Record name (2S,3R,4E)-2-Amino-3-hydroxyoctadec-4-en-1-yl 2-azaniumylethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90850-31-0
Record name (2S,3R,4E)-2-Amino-3-hydroxyoctadec-4-en-1-yl 2-azaniumylethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Sphingosylphosphorylethanolamine (d18:1) in Mammalian Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a class of bioactive lipids that serve as both structural components of cell membranes and critical signaling molecules in a myriad of cellular processes. While ceramides, sphingomyelin, and sphingosine-1-phosphate (S1P) have been studied extensively, other metabolites within the sphingolipid network remain less characterized. One such molecule is Sphingosylphosphorylethanolamine (d18:1), also known as Sphingosyl PE.

This technical guide provides a comprehensive overview of Sphingosyl PE (d18:1), focusing on its metabolic context, proposed methods for its quantification, and the current state of knowledge regarding its endogenous levels in mammalian tissues. Due to a scarcity of direct quantitative data for Sphingosyl PE (d18:1) in the scientific literature, this guide presents contextual data for its key metabolic neighbors—sphingosine (So), sphingosine-1-phosphate (S1P), and ceramides (Cer)—to provide a frame of reference for researchers.

Quantitative Data on Related Sphingolipids in Mammalian Tissues

Direct quantitative data for endogenous Sphingosyl PE (d18:1) are not widely reported. However, understanding the levels of its metabolic precursor (sphingosine) and other key related sphingolipids provides crucial context for estimating its likely abundance and planning experiments. The following tables summarize reported concentrations of key sphingolipids in mouse and rat tissues.

Table 1: Endogenous Levels of Key Sphingolipids in Mouse Brain

Lipid SpeciesBrain RegionConcentration (pmol/mg protein)Mouse Strain/AgeReference
Ceramide (d18:1/18:0)Cerebrum~1502-month-old[1]
Ceramide (d18:1/24:0)Cortex~10-20>5-month-old[2]
Ceramide (d18:1/24:1)Cerebrum~502-month-old[1]
Sphingosine-1-Phosphate (S1P d18:1)Cortex~10-15>5-month-old[2]
Sphingosine-1-Phosphate (S1P d18:1)Hippocampus~10-15>5-month-old[2]
Sphingosine-1-Phosphate (S1P d18:1)Cerebellum~15-20>5-month-old[2]
SphingosineBrainNot specified7-day post-TBI[3]
Total CeramidesHippocampus~100-400 (Female vs. Male)<3 & >5-month-old[2]

Table 2: Endogenous Levels of Key Sphingolipids in Rat Tissues

Lipid SpeciesTissueConcentrationRat Strain/AgeReference
Ceramide (d18:1/18:0)Brain~100-150 pmol/mg proteinNot Specified[4]
Ceramide (Total)Liver~150-250 nmol/g tissueWistar[5]
Sphingosine (SFO)Liver~25-50 nmol/g tissueWistar[5]
Sphingosine-1-Phosphate (S1P)Liver~1.5-2.5 nmol/g tissueWistar[5]
Sphinganine (SFA)Liver~25-40 nmol/g tissueWistar[5]

Hypothesized Metabolic Pathway for Sphingosyl PE (d18:1)

Sphingosyl PE (d18:1) is structurally composed of a sphingosine (d18:1) backbone linked to a phosphoethanolamine headgroup. While the precise enzymatic pathway for its synthesis and degradation in mammalian cells is not definitively established, it can be hypothesized based on known biochemical reactions involving sphingolipids and glycerophospholipids.

The pathway likely involves the transfer of a phosphoethanolamine group to sphingosine. A potential donor for this group is phosphatidylethanolamine (PE), a major membrane phospholipid. Alternatively, the CDP-ethanolamine pathway, which is involved in PE synthesis, could provide the necessary substrate. Degradation would likely be carried out by a phospholipase D-type enzyme to regenerate sphingosine.

Sphingosyl_PE_Metabolism Hypothesized Metabolic Pathway of Sphingosyl PE (d18:1) Cer Ceramide (d18:1/acyl) Sph Sphingosine (d18:1) Cer->Sph Ceramidase Sph->Cer Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sph->S1P Sphingosine Kinase SPE Sphingosyl PE (d18:1) Sph->SPE PE Transferase? (Hypothesized) S1P->Sph S1P Phosphatase EthanolamineP Phosphoethanolamine S1P->EthanolamineP S1P Lyase SPE->Sph Phospholipase D? (Hypothesized) PE Phosphatidylethanolamine (PE) DAG Diacylglycerol (DAG) PE->DAG Phospholipase C/D (Hypothesized Donor)

Hypothesized metabolic pathway for Sphingosyl PE (d18:1).

Experimental Protocols for Quantification

The quantification of Sphingosyl PE (d18:1) and related sphingolipids is best achieved using Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. Below is a generalized protocol adapted from established methods for sphingolipid analysis.

Tissue Homogenization and Lipid Extraction
  • Sample Preparation : Weigh 10-50 mg of frozen mammalian tissue.

  • Homogenization : Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Protein Quantification : Determine the protein concentration of the homogenate using a standard assay (e.g., BCA) for normalization.

  • Internal Standard Spiking : Add an internal standard mixture to the homogenate. For Sphingosyl PE (d18:1), a commercially available, odd-chain, or stable-isotope-labeled analog would be ideal. If unavailable, a related odd-chain standard like C17-S1P can be used, but validation is critical.

  • Lipid Extraction : Perform a liquid-liquid extraction. A common method is the Bligh-Dyer extraction using a mixture of chloroform and methanol. An acidic modifier is often added to improve the recovery of phosphorylated species.

    • Add a 2:1 (v/v) mixture of methanol:chloroform to the homogenate.

    • Vortex thoroughly and incubate (e.g., 1 hour at 48°C) to ensure protein precipitation and lipid solubilization.

    • Induce phase separation by adding chloroform and water (or an acidic solution).

    • Centrifuge to separate the aqueous (upper) and organic (lower) phases.

  • Sample Collection : Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution : Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

Experimental_Workflow General Workflow for Sphingolipid Quantification TISSUE 1. Tissue Sample (10-50 mg) HOMO 2. Homogenization (e.g., in PBS) TISSUE->HOMO SPIKE 3. Spike Internal Standards HOMO->SPIKE EXTRACT 4. Liquid-Liquid Extraction (e.g., Chloroform/Methanol) SPIKE->EXTRACT DRY 5. Dry Down & Reconstitute EXTRACT->DRY LCMS 6. LC-MS/MS Analysis DRY->LCMS DATA 7. Data Processing (Peak Integration & Normalization) LCMS->DATA

References

An In-depth Technical Guide on the Interaction of Sphingolipids with Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Sphingosyl PE (d18:1)" refers to sphingosylphosphoethanolamine. While this sphingolipid exists, its role in membrane protein interaction and signaling is not as extensively characterized as that of other sphingolipids. This guide will focus on Sphingosine-1-Phosphate (S1P) (d18:1) , a structurally similar and extensively studied sphingolipid that is a critical signaling molecule with well-defined interactions with a class of dedicated membrane protein receptors. This focus allows for a comprehensive overview of the principles of sphingolipid-protein interactions, which are of significant interest to researchers and drug development professionals.

Introduction to Sphingosine-1-Phosphate (S1P)

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a class of bioactive molecules central to a multitude of cellular processes, including proliferation, apoptosis, migration, and inflammation.[1][2] Sphingosine-1-phosphate (S1P) is a key signaling sphingolipid derived from the metabolism of membrane sphingomyelin.[3] It is found in all mammalian cells, primarily in the plasma membrane, and exerts its effects by binding to a family of five specific G protein-coupled receptors (GPCRs), known as S1P receptors (S1PRs).[4][5][6] This interaction initiates a cascade of intracellular signals that regulate vital physiological and pathological processes, making the S1P-S1PR axis a prime target for drug development.[1][7]

S1P Metabolism and Cellular Localization

The cellular levels of S1P are tightly regulated by a balance between its synthesis and degradation. S1P is generated from sphingosine, a product of ceramide hydrolysis, through the action of two sphingosine kinases, SphK1 and SphK2.[2] Once synthesized, S1P can be dephosphorylated back to sphingosine by S1P phosphatases or irreversibly cleaved by S1P lyase into hexadecenal and phosphoethanolamine.[3] S1P can act intracellularly as a second messenger or be exported out of the cell by specific transporters like SPNS2 and members of the ATP-Binding cassette (ABC) transporter family.[3][8] In the circulatory system, S1P is bound to chaperone proteins, primarily albumin and apolipoprotein M (ApoM) in high-density lipoprotein (HDL), which facilitates its transport and modulates its signaling activity.[9][10]

S1P_Metabolism cluster_cell Cell Sphingomyelin Sphingomyelin (in membrane) Ceramide Ceramide Sphingomyelin->Ceramide SMase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P_intra Intracellular S1P Sphingosine->S1P_intra SphK1/2 S1P_intra->Sphingosine S1P Phosphatase Degradation Degradation Products (Hexadecenal + PE) S1P_intra->Degradation S1P Lyase S1P_intra->invis1 Transporters (e.g., SPNS2) S1P_extra Extracellular S1P S1PRs S1P Receptors (S1PR1-5) S1P_extra->S1PRs Binds to S1PRs->invis2 Signaling invis1->S1P_extra S1P_Signaling S1P S1P S1PR1 S1PR1 S1P->S1PR1 S1PR2 S1PR2 S1P->S1PR2 S1PR3 S1PR3 S1P->S1PR3 G_i Gαi S1PR1->G_i S1PR2->G_i G_q Gαq S1PR2->G_q G_1213 Gα12/13 S1PR2->G_1213 S1PR3->G_i S1PR3->G_q S1PR3->G_1213 PI3K_Akt PI3K / Akt G_i->PI3K_Akt Rac Rac G_i->Rac PLC PLC G_q->PLC Rho Rho G_1213->Rho Migration Cell Migration & Survival PI3K_Akt->Migration Rac->Migration Ca_Mobilization Ca2+ Mobilization PLC->Ca_Mobilization Migration_Inhibition Migration Inhibition Rho->Migration_Inhibition Experimental_Workflow start Start prep Prepare Membranes (Expressing S1PR) start->prep incubate Incubate: Membranes + [35S]GTPγS + Agonist (Varying Conc.) prep->incubate filter Rapid Filtration (Separate Bound/Unbound) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis (Plot Dose-Response Curve) count->analyze results Determine EC50 & Emax analyze->results

References

Methodological & Application

Application Note: Quantification of Sphingosyl PE (d18:1) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingosyl PE (d18:1) is a member of the diverse class of sphingolipids, which are integral components of cell membranes and active participants in cellular signaling. Accurate quantification of individual sphingolipid species is crucial for understanding their roles in health and disease. This application note provides a detailed protocol for the sensitive and specific quantification of Sphingosyl PE (d18:1) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway and Experimental Workflow

The role of many sphingolipids in signaling is well-established, often involving key molecules like ceramide and sphingosine-1-phosphate (S1P) that regulate processes such as cell proliferation, apoptosis, and inflammation.[1] While the specific signaling pathway for Sphingosyl PE (d18:1) is an area of ongoing research, the analytical workflow to quantify it follows a well-defined process.

Experimental Workflow for Sphingosyl PE (d18:1) Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue/Cells) Homogenization Homogenization Sample->Homogenization IS_Addition Addition of Internal Standard Homogenization->IS_Addition Extraction Lipid Extraction IS_Addition->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for Sphingosyl PE (d18:1) quantification.

Experimental Protocols

Sample Preparation: Lipid Extraction

A robust extraction method is critical for the accurate quantification of sphingolipids. The following protocol is a modification of established methods for broad sphingolipid extraction.[2][3]

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Internal Standard (IS): C17 Sphingosyl PE or a similar commercially available analog.

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Deionized Water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Homogenization: Homogenize tissue samples in cold PBS. For cell pellets, resuspend in PBS.

  • Internal Standard Addition: Add the internal standard to the homogenate to correct for extraction efficiency and matrix effects.

  • Solvent Extraction:

    • To 100 µL of sample homogenate, add 375 µL of CHCl₃:MeOH (1:2, v/v).

    • Vortex thoroughly for 10 minutes.

    • Add 125 µL of CHCl₃ and vortex for 5 minutes.

    • Add 125 µL of water to induce phase separation and vortex for 1 minute.[4]

  • Phase Separation: Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This method utilizes a reverse-phase C8 column for the chromatographic separation of Sphingosyl PE (d18:1).

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.

LC Parameters:

ParameterValue
Column C8 Column (e.g., 100 mm × 1.5 mm, 5 µm)[5]
Mobile Phase A Water with 5 mM ammonium formate and 0.2% formic acid[6][7]
Mobile Phase B Acetonitrile/Methanol (95:5, v/v) with 5 mM ammonium formate and 0.2% formic acid
Flow Rate 300 µL/min[7]
Injection Volume 5 µL
Column Temperature 50°C[8]
Gradient 30% B to 100% B over 10 min, hold at 100% B for 5 min, re-equilibrate at 30% B for 5 min.

MS/MS Parameters:

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

ParameterValue
Ionization Mode Positive ESI[5]
Spray Voltage 3000 V[5]
Vaporizer Temperature 450°C[5]
Capillary Temperature 350°C[5][7]
Sheath Gas Pressure 0.34 MPa[5]
Auxiliary Gas Pressure 0.14 MPa[5]
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sphingosyl PE (d18:1)To be determinedTo be determinedTo be optimized
Internal StandardTo be determinedTo be determinedTo be optimized

Note: The specific precursor and product ions for Sphingosyl PE (d18:1) and a suitable internal standard need to be determined by direct infusion and optimization on the specific mass spectrometer being used. The precursor ion will correspond to the [M+H]⁺ adduct. Product ions for sphingolipids often arise from the fragmentation of the polar head group and the sphingoid base.[2]

Data Presentation and Quantification

Calibration curves should be prepared by spiking known concentrations of a Sphingosyl PE (d18:1) analytical standard into a representative blank matrix. The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification.[7]

Table of Expected Method Performance Parameters:

ParameterExpected Value
Linear Range 0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) < 1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) 85 - 115%

Note: These are typical performance characteristics for LC-MS/MS-based lipid quantification methods and should be established during method validation.

Sphingolipid Metabolism Overview

Sphingosyl PE (d18:1) is part of the complex sphingolipid metabolic network. The central molecule in this pathway is ceramide, which can be metabolized to form various other bioactive sphingolipids.

Simplified Sphingolipid Metabolism cluster_signaling Key Signaling Molecules Ceramide Ceramide (d18:1/acyl) Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine Ceramidase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SM Synthase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase Sphingosyl_PE Sphingosyl PE (d18:1) Sphingosine->Sphingosyl_PE ? S1P->Sphingosine S1P Phosphatase

Caption: Simplified overview of sphingolipid metabolism.

This simplified diagram illustrates the central role of ceramide and its conversion to other important sphingolipids. The synthesis of Sphingosyl PE (d18:1) from sphingosine is a potential metabolic route, though the specific enzymes involved require further investigation. The balance between pro-apoptotic ceramide and pro-survival S1P is a critical regulatory point in many cellular processes.[1]

References

Application Note: High-Recovery Extraction of Sphingosylphosphorylethanolamine (Sphingosyl PE) from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sphingosylphosphorylethanolamine (Sphingosyl PE), a bioactive sphingolipid, is implicated in various physiological and pathological processes. Accurate quantification of Sphingosyl PE (d18:1) in plasma is crucial for understanding its role in disease and for the development of novel therapeutics. This application note provides a detailed protocol for the efficient extraction of Sphingosyl PE from human plasma, enabling sensitive and reliable downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Challenges in Sphingolipid Extraction

The accurate extraction of sphingolipids from complex biological matrices like plasma presents several challenges. The amphipathic nature of these lipids, with both polar head groups and nonpolar acyl chains, makes their quantitative recovery difficult. Traditional lipid extraction methods, such as the Folch and Bligh-Dyer procedures, have been widely used but may exhibit variable efficiencies for different lipid classes. For polar sphingolipids, including phosphorylated species like Sphingosyl PE, specialized protocols are often required to ensure optimal recovery and minimize ion suppression during mass spectrometry analysis.

Comparison of Extraction Methods

Several methods have been developed for the extraction of lipids from plasma, each with its own advantages and limitations. The choice of method can significantly impact the recovery of specific lipid classes.

  • Folch and Bligh-Dyer Methods: These classic biphasic liquid-liquid extraction methods use a chloroform/methanol/water solvent system. While effective for many lipid classes, their recovery of highly polar sphingolipids can be suboptimal. Modifications to these protocols are often necessary to improve the extraction of phosphorylated sphingoid bases.

  • Methyl-tert-butyl ether (MTBE) Method: This method offers a safer alternative to chloroform and has been shown to provide broad coverage of lipid classes from plasma. The MTBE protocol is a biphasic method that can be adapted for both polar and nonpolar lipids.

  • Monophasic Extraction Methods: Single-phase extraction protocols, often utilizing solvent mixtures like methanol/chloroform or 1-butanol/methanol, have gained popularity for their simplicity and suitability for high-throughput applications. A single-phase extraction in a methanol/chloroform mixture has been shown to be effective for sphingolipid analysis, particularly when combined with alkaline methanolysis to reduce interference from abundant phospholipids.

Recommended Protocol: Monophasic Extraction with Alkaline Methanolysis

Based on a comprehensive review of the literature, a monophasic extraction using a methanol/chloroform mixture, followed by alkaline methanolysis, is recommended for the high-recovery extraction of Sphingosyl PE (d18:1) from plasma. This approach has demonstrated excellent recovery for a broad range of sphingolipids and effectively minimizes matrix effects from glycerophospholipids.

Detailed Experimental Protocol

This protocol is optimized for the extraction of Sphingosyl PE (d18:1) from human plasma for subsequent LC-MS/MS analysis.

Materials and Reagents:

  • Human plasma (collected in EDTA- or citrate-anticoagulated tubes)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Potassium hydroxide (KOH)

  • Glacial acetic acid

  • Deionized water

  • Internal Standard (IS): A suitable stable isotope-labeled Sphingosyl PE or a structurally similar sphingolipid (e.g., C17 Sphingosyl PE).

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge (capable of 20,000 x g)

  • Nitrogen evaporator or vacuum concentrator

  • Sample vials for LC-MS/MS analysis

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Vortex the plasma sample to ensure homogeneity.

  • Lipid Extraction:

    • In a 1.5 mL microcentrifuge tube, add 25 µL of human plasma.

    • Add 75 µL of deionized water.

    • Add the internal standard solution at a known concentration.

    • Add 850 µL of a pre-chilled methanol/chloroform solution (2:1, v/v).

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the mixture for 1 hour at 38°C with shaking (1000 rpm).

  • Alkaline Methanolysis:

    • Add 75 µL of 1 M KOH in methanol to the sample mixture.

    • Incubate for 2 hours at 38°C to hydrolyze glycerophospholipids.

    • Neutralize the reaction by adding 4 µL of glacial acetic acid.

  • Phase Separation and Collection:

    • Centrifuge the tubes at 20,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.

    • Carefully transfer the supernatant (organic phase) to a new clean tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., methanol with 0.1% formic acid).

    • Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

The following table summarizes the reported recovery efficiencies for various sphingolipids using different extraction methods. While specific data for Sphingosyl PE (d18:1) is not always explicitly provided, the data for structurally related compounds like Sphingosine-1-Phosphate (S1P) and other sphingomyelins can serve as a valuable reference.

Lipid ClassExtraction MethodRecovery (%)Reference
Sphingolipids (general)1-butanol:methanol (1:1)>90%
Sphingomyelins1-butanol:methanol (1:1)~95%
CeramidesMonophasic (MeOH/CHCl3)High
Sphingosine-1-Phosphate (S1P)Monophasic (MeOH/CHCl3)Higher than biphasic methods
SphingomyelinsMTBE MethodLower recovery compared to other methods
Phospholipids (general)UPLC-MS/MS Method83-123%
CeramidesLC-MS/MS Method89.66 ± 2.40 (from 5% BSA), 95.74 ± 7.21 (from human plasma)
DihydroceramidesLC-MS/MS Method91.53 ± 1.70 (from 5% BSA), 96.89 ± 5.03 (from human plasma)
SphingomyelinsLC-MS/MS Method82.97 ± 3.45 (from 5% BSA), 92.45 ± 6.25 (from human plasma)

Note: Recovery can be sample and laboratory dependent. It is highly recommended to validate the method with appropriate internal standards for Sphingosyl PE (d18:1).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps of the recommended lipid extraction protocol.

Synthesis and Application of Sphingosylphosphorylethanolamine (d18:1) for Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosylphosphorylethanolamine (Sphingosyl PE or S-PE) with an 18:1 sphingoid base (d18:1) is a naturally occurring phosphosphingolipid. As a structural analog of the well-studied signaling molecule sphingosine-1-phosphate (S1P), S-PE (d18:1) is an important tool for investigating the intricate roles of sphingolipids in cellular processes. Sphingolipids are not only integral components of cell membranes but also function as critical signaling molecules involved in a myriad of physiological and pathological processes, including cell proliferation, apoptosis, inflammation, and cancer progression.[1][2] The balance between pro-apoptotic sphingolipids like ceramide and pro-survival sphingolipids such as S1P, often termed the "sphingolipid rheostat," is crucial for determining cell fate.[3][4] Understanding the synthesis and biological activities of less-abundant sphingolipids like S-PE (d18:1) can provide novel insights into these complex signaling networks and may unveil new therapeutic targets.

These application notes provide detailed protocols for the chemical synthesis of S-PE (d18:1) and its application in common research assays, such as the induction of apoptosis in cell culture.

Data Presentation

Physicochemical Properties of Sphingosyl PE (d18:1)
PropertyValueReference
Molecular Formula C₂₀H₄₃N₂O₅P[5]
Molecular Weight 422.54 g/mol [5]
CAS Number 90850-31-0[5]
Appearance Powder[5]
Purity >99% (TLC)[5]
Storage Temperature -20°C[5]
Quantitative Data on Precursor Synthesis: D-erythro-Sphingosine (d18:1)

The synthesis of Sphingosyl PE (d18:1) begins with the preparation of its backbone structure, D-erythro-sphingosine (d18:1). A common route starts from L-serine. The following table summarizes the yields for each step in a reported large-scale synthesis.[6]

StepReactionReagents and ConditionsYield (%)
1 L-serine to N-Boc-L-serine methyl ester(i) Methanol, AcCl; (ii) (Boc)₂O, TEA, CH₂Cl₂98 (two steps)
2 Silyl protectionImidazole, TBDMSCl, CH₂Cl₂Quantitative
3 Phosphonate formationDMMP, THF, n-BuLi93
4 Horner-Wadsworth-Emmons reactionn-Tetradecanal, TEA, LiCl, THF81
5 Ketone reductionLiAlH(OtBu)₃, ethanol95
6 Silyl deprotectionHCl, methanol99
7 Boc deprotectionAcCl, methanol60
Overall Yield From N-Boc-L-serine methyl ester ~42

Experimental Protocols

Chemical Synthesis of Sphingosylphosphorylethanolamine (d18:1)

The synthesis of Sphingosyl PE (d18:1) is a multi-step process that begins with the synthesis of the sphingosine backbone, followed by the introduction of the phosphoethanolamine headgroup. The following protocol is a representative, generalized procedure based on established methods for sphingolipid synthesis.[6][7][8] Protecting groups are strategically used to ensure regioselectivity.[9]

Part 1: Synthesis of D-erythro-Sphingosine (d18:1)

A detailed, multi-step synthesis starting from L-serine has been reported with high enantiopurity.[6][7] The key steps involve the formation of a protected serine derivative, a Horner-Wadsworth-Emmons reaction to introduce the long alkyl chain, a diastereoselective ketone reduction, and subsequent deprotection steps. The yields for these steps are outlined in the table above.

Part 2: Synthesis of Sphingosylphosphorylethanolamine (d18:1) from D-erythro-Sphingosine (d18:1)

This part of the synthesis involves the selective phosphorylation of the primary hydroxyl group of sphingosine with a protected phosphoethanolamine moiety, followed by deprotection.

Step 1: Protection of the Amino Group of D-erythro-Sphingosine

  • Dissolve D-erythro-sphingosine (1 equivalent) in a suitable solvent such as a mixture of dichloromethane and methanol.

  • Add a base, for example, triethylamine (TEA) (2-3 equivalents).

  • Add an amino-protecting group reagent, such as di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents), and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure and purify the N-Boc-sphingosine by column chromatography.

Step 2: Phosphorylation with Protected Phosphoethanolamine

  • To a solution of N-Boc-sphingosine (1 equivalent) in an anhydrous solvent like dichloromethane under an inert atmosphere (e.g., argon), add a suitable base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

  • In a separate flask, prepare the phosphorylating agent. A common approach is to use a phosphoramidite reagent, for instance, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, which can be reacted with N-protected ethanolamine (e.g., N-Boc-ethanolamine).

  • Alternatively, a pre-formed protected phosphoethanolamine derivative can be coupled using a coupling agent like 2-chloro-2-oxo-1,3,2-dioxaphospholane.

  • Add the phosphorylating agent to the solution of N-Boc-sphingosine and stir at room temperature.

  • After the initial coupling, oxidize the resulting phosphite triester to a phosphate triester using an oxidizing agent like tert-butyl hydroperoxide or iodine.

  • Monitor the reaction by TLC.

  • Purify the protected Sphingosyl PE derivative by column chromatography.

Step 3: Deprotection

  • Dissolve the fully protected Sphingosyl PE derivative in a suitable solvent.

  • Remove the phosphate protecting group (e.g., 2-cyanoethyl) using a mild base such as a solution of ammonia in methanol.

  • Remove the amino-protecting group (e.g., Boc) using an acidic solution, such as trifluoroacetic acid (TFA) in dichloromethane or a solution of HCl in methanol.

  • Monitor the deprotection steps by TLC.

  • Neutralize the reaction mixture and purify the final product, Sphingosyl PE (d18:1), by column chromatography or recrystallization to yield a white powder.

  • Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.

Application Protocol: Induction of Apoptosis in Cell Culture

Sphingolipids are key regulators of apoptosis. While ceramide is generally considered pro-apoptotic, S1P is anti-apoptotic. The effect of Sphingosyl PE (d18:1) can be investigated using the following protocol.

Materials:

  • Sphingosyl PE (d18:1)

  • Cell line of interest (e.g., Jurkat, a human T-cell leukemia line, or A549, a human lung adenocarcinoma cell line)[4][10]

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Preparation of Sphingosyl PE (d18:1) Stock Solution:

    • Due to its lipid nature, Sphingosyl PE (d18:1) has low water solubility.

    • Prepare a stock solution (e.g., 1-5 mM) in an organic solvent such as DMSO or ethanol.

    • For cell culture experiments, it is often necessary to complex the lipid with a carrier protein like bovine serum albumin (BSA) to enhance solubility and delivery to cells. A typical procedure involves dissolving the lipid in a small amount of organic solvent, evaporating the solvent under a stream of nitrogen, and then resuspending the lipid film in a BSA-containing medium.

  • Cell Seeding:

    • Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will allow for optimal growth during the experiment (e.g., 2-5 x 10⁵ cells/well).

    • Allow the cells to adhere and resume logarithmic growth for 24 hours.

  • Cell Treatment:

    • Prepare working solutions of Sphingosyl PE (d18:1) by diluting the stock solution in a serum-free or low-serum medium.

    • A range of concentrations should be tested to determine the optimal effective concentration (e.g., 1, 5, 10, 25, 50 µM).

    • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of Sphingosyl PE (d18:1). Include a vehicle control (medium with the same concentration of DMSO or ethanol and BSA as the highest concentration of the lipid).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Apoptosis Assay (Annexin V Staining):

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the Annexin V Apoptosis Detection Kit at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

    • Compare the percentage of apoptotic cells in the treated samples to the vehicle control.

Visualizations

Signaling Pathways

// Nodes Ser_Palm [label="Serine + Palmitoyl-CoA", fillcolor="#F1F3F4"]; Ceramide [label="Ceramide", fillcolor="#FBBC05"]; Sphingosine [label="Sphingosine (d18:1)", fillcolor="#EA4335"]; S1P [label="Sphingosine-1-Phosphate (S1P)", fillcolor="#34A853"]; Sphingosyl_PE [label="Sphingosyl PE (d18:1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex_SL [label="Complex Sphingolipids", fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation & Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Unknown [label="Downstream Effects?", shape=ellipse, style=dashed, fillcolor="#F1F3F4"];

// Edges Ser_Palm -> Ceramide [label="De novo synthesis"]; Ceramide -> Sphingosine [label="Ceramidase"]; Sphingosine -> Ceramide [label="Ceramide Synthase"]; Ceramide -> Complex_SL [label="Sphingomyelin\nSynthase, etc."]; Complex_SL -> Ceramide [label="Sphingomyelinase, etc."]; Sphingosine -> S1P [label="Sphingosine Kinase 1/2"]; S1P -> Sphingosine [label="S1P Phosphatase"]; Sphingosine -> Sphingosyl_PE [label="Chemical Synthesis"]; S1P -> Proliferation; Ceramide -> Apoptosis; Sphingosyl_PE -> Unknown [style=dashed]; } .dot Caption: Simplified overview of sphingolipid metabolism and signaling.

Experimental Workflow: Synthesis of Sphingosyl PE (d18:1)

// Nodes Start [label="L-Serine", fillcolor="#F1F3F4"]; Step1 [label="Multi-step synthesis of\nD-erythro-Sphingosine (d18:1)", fillcolor="#FFFFFF"]; Sphingosine [label="D-erythro-Sphingosine (d18:1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step2 [label="Protection of Amino Group (Boc)", fillcolor="#FFFFFF"]; N_Boc_Sph [label="N-Boc-Sphingosine", fillcolor="#FBBC05"]; Step3 [label="Phosphorylation & Oxidation", fillcolor="#FFFFFF"]; Protected_SPE [label="Protected Sphingosyl PE", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Deprotection", fillcolor="#FFFFFF"]; Final_Product [label="Sphingosyl PE (d18:1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification & Analysis\n(Chromatography, MS, NMR)", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Step1; Step1 -> Sphingosine; Sphingosine -> Step2; Step2 -> N_Boc_Sph; N_Boc_Sph -> Step3; Step3 -> Protected_SPE; Protected_SPE -> Step4; Step4 -> Final_Product; Final_Product -> Purification; } .dot Caption: Workflow for the chemical synthesis of Sphingosyl PE (d18:1).

Conclusion

The synthesis of Sphingosyl PE (d18:1) provides a valuable tool for researchers to explore the nuances of sphingolipid signaling. While the biological effects of Sphingosyl PE (d18:1) are not as extensively characterized as those of S1P, its structural similarity suggests it may interact with similar pathways or have its own unique biological functions. The protocols provided herein offer a framework for the synthesis and preliminary investigation of the biological activity of Sphingosyl PE (d18:1), particularly in the context of apoptosis. Further research is warranted to elucidate its specific signaling mechanisms and potential as a modulator of cellular processes in health and disease.

References

Application Notes and Protocols for Utilizing Sphingosyl PE (d18:1) as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly advancing field crucial for understanding cellular processes and disease pathogenesis. Accurate quantification of lipid species is paramount for generating reliable and reproducible data. The use of internal standards is a cornerstone of quantitative mass spectrometry-based lipidomics, as they correct for variations introduced during sample preparation, extraction, and analysis.

Sphingosylphosphoethanolamine (Sphingosyl PE) (d18:1) is a member of the sphingolipid class, characterized by a sphingosine backbone. While not as commonly used as deuterated or odd-chain lipid internal standards, its structural similarity to certain classes of sphingolipids and glycerophospholipids makes it a potential candidate for use as an internal standard in targeted and untargeted lipidomics studies. This document provides detailed application notes and protocols for the utilization of Sphingosyl PE (d18:1) as an internal standard for the quantification of specific lipid classes, particularly those with similar structural features.

Principle of Use

Sphingosyl PE (d18:1), when added to a sample at a known concentration at the beginning of the workflow, experiences the same analytical variations as the endogenous lipids of interest. By monitoring the signal intensity of the internal standard relative to the analytes, accurate quantification can be achieved. Its unique mass-to-charge ratio (m/z) allows it to be distinguished from endogenous lipids in the sample.

Applications

Sphingosyl PE (d18:1) is structurally suited to serve as an internal standard for the quantification of:

  • Lysophospholipids: Particularly lysophosphatidylethanolamines (LPEs) due to the shared phosphoethanolamine headgroup.

  • Other Sphingolipids: While not a direct structural analog for all sphingolipids, it can be used for semi-quantitative profiling of certain classes where a class-specific internal standard is unavailable. Its performance should be validated for each specific application.

Experimental Protocols

A generalized workflow for a lipidomics experiment is essential for reliable and reproducible results.[1][2][3] The following protocols are designed to be a comprehensive guide.

I. Sample Preparation and Lipid Extraction

The choice of extraction method is critical for the efficient recovery of a broad range of lipids. The Folch and Bligh & Dyer methods are classic chloroform/methanol-based extractions widely used in lipidomics.[4] An alternative is the methyl-tert-butyl ether (MTBE) method, which offers advantages in terms of phase separation.[4]

Materials:

  • Biological sample (e.g., plasma, cells, tissue homogenate)

  • Sphingosyl PE (d18:1) internal standard solution (in a suitable solvent like methanol or ethanol)

  • Chloroform

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Phosphate-buffered saline (PBS)

Bligh & Dyer Extraction Method:

  • To 100 µL of sample (e.g., plasma or cell suspension in PBS), add a known amount of Sphingosyl PE (d18:1) internal standard. The final concentration should be optimized based on the expected concentration of the analytes of interest and instrument sensitivity.

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of water and vortex for 1 minute.

  • Centrifuge at 1000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids using a glass syringe.

  • Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

II. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Separation of lipid species is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). The choice of column and mobile phases will depend on the specific lipid classes being targeted.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters (Example for Reversed-Phase Chromatography):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: linear gradient to 100% B

    • 15-20 min: hold at 100% B

    • 20.1-25 min: return to 30% B for re-equilibration

  • Injection Volume: 5 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally suitable for sphingolipids and phosphatidylethanolamines.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer. For high-resolution instruments, targeted MS/MS or parallel reaction monitoring (PRM) can be used.

  • Key MRM Transitions: The precursor and product ions for each analyte and the internal standard need to be optimized. The fragmentation of sphingolipids in positive ion mode often involves the neutral loss of water and cleavage of the headgroup. A characteristic fragment for sphingoid bases with a d18:1 backbone is often observed at m/z 264.4.[5][6]

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Sphingosyl PE (d18:1) (IS) 423.3To be determined empirically (e.g., fragment corresponding to the sphingoid backbone or neutral loss of the phosphoethanolamine headgroup)To be optimized
Example Analyte: LPE (18:1) 480.3To be determined empirically (e.g., neutral loss of 141)To be optimized
Example Analyte: Ceramide (d18:1/16:0) 538.5264.4To be optimized

Note: The exact MRM transitions and collision energies should be determined by infusing the pure standard of Sphingosyl PE (d18:1) and the target analytes into the mass spectrometer to identify the most intense and stable fragment ions.

Data Presentation and Quantification

The concentration of each analyte is calculated based on the ratio of its peak area to the peak area of the internal standard (Sphingosyl PE (d18:1)). A calibration curve should be generated using a series of standards with known concentrations of the analytes and a fixed concentration of the internal standard.

Example Quantitative Data Table:

The following table is a template for presenting quantitative data. Actual values would be obtained from experimental measurements.

Lipid Species Sample Group A (Mean Conc. ± SD, ng/mL) Sample Group B (Mean Conc. ± SD, ng/mL) p-value
LPE (16:0)e.g., 150.2 ± 15.1e.g., 250.5 ± 20.3e.g., <0.01
LPE (18:0)e.g., 80.7 ± 9.2e.g., 120.1 ± 11.5e.g., <0.05
LPE (18:1)e.g., 210.4 ± 22.3e.g., 315.8 ± 30.1e.g., <0.01

Mandatory Visualizations

Signaling Pathway Diagram

Sphingolipids and phosphatidylethanolamines are involved in numerous signaling pathways that regulate cell growth, apoptosis, and inflammation. The sphingomyelin-ceramide pathway is a critical signaling cascade.[3][7][8][9][10]

Sphingomyelin_Ceramide_Pathway Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase (SMase) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK) Proliferation_Survival Proliferation & Survival S1P->Proliferation_Survival

Caption: The Sphingomyelin-Ceramide Signaling Pathway.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical lipidomics experiment using an internal standard.[1][2][3]

Lipidomics_Workflow Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with Sphingosyl PE (d18:1) IS Sample->Spike Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike->Extraction LCMS LC-MS/MS Analysis (Targeted or Untargeted) Extraction->LCMS DataProcessing Data Processing (Peak Integration, Normalization) LCMS->DataProcessing Quantification Quantitative Analysis DataProcessing->Quantification

Caption: A typical lipidomics experimental workflow.

Logical Relationship Diagram

This diagram illustrates the logical relationship for quantitative analysis using an internal standard.

Quantitative_Relationship Analyte_Signal Analyte Peak Area Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal Internal Standard (Sphingosyl PE d18:1) Peak Area IS_Signal->Ratio Concentration Analyte Concentration Ratio->Concentration Calibration Curve

Caption: The logical relationship for internal standard-based quantification.

References

Application Notes and Protocols for the Analysis of Sphingosyl PE (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosylphosphoethanolamine (Sphingosyl PE or SPE) is a member of the diverse class of sphingolipids, which are integral components of cellular membranes and play crucial roles in signal transduction. The d18:1 long-chain base indicates a backbone of 18 carbon atoms with one double bond. Accurate quantification of Sphingosyl PE (d18:1) in biological samples is essential for understanding its physiological and pathological roles. While direct enzymatic assays for many lipids are common, the quantification of specific sphingolipid species like Sphingosyl PE (d18:1) predominantly relies on highly sensitive and specific methods such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

This document provides a detailed protocol for the extraction and quantification of Sphingosyl PE (d18:1) from biological samples using LC-MS/MS. It also includes a depiction of the relevant sphingolipid metabolic pathway.

Sphingolipid Metabolism and Signaling Pathway

Sphingolipids are metabolized through a complex network of enzymatic reactions. The central molecule, ceramide, can be metabolized to form various complex sphingolipids or broken down to sphingosine. Sphingosine can then be phosphorylated to the potent signaling molecule sphingosine-1-phosphate (S1P) or used in the synthesis of other sphingolipids, including Sphingosyl PE. The balance between these different sphingolipid species is critical for cellular processes such as proliferation, apoptosis, and inflammation.

Sphingolipid_Metabolism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine (d18:0) Sphinganine (d18:0) 3-Ketosphinganine->Sphinganine (d18:0) 3-KSR Dihydroceramide Dihydroceramide Sphinganine (d18:0)->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine->Sphingosine-1-Phosphate (S1P) SphK1/2 Sphingosyl PE (d18:1) Sphingosyl PE (d18:1) Sphingosine->Sphingosyl PE (d18:1) Sphingosine-1-Phosphate (S1P)->Sphingosine SPPase Degradation Degradation Sphingosine-1-Phosphate (S1P)->Degradation SPL Complex Sphingolipids->Ceramide

Caption: Simplified Sphingolipid Metabolism Pathway.

Experimental Protocol: Quantification of Sphingosyl PE (d18:1) by LC-MS/MS

This protocol outlines the steps for the extraction of sphingolipids from plasma or cell culture samples, followed by analysis using LC-MS/MS.

Materials and Reagents
ReagentSupplierCatalog Number
Sphingosyl PE (d18:1) standardAvanti Polar Lipids860615
Internal Standard (e.g., C17 Sphingosyl PE)Avanti Polar Lipids-
LC-MS Grade MethanolFisher ScientificA456
LC-MS Grade ChloroformFisher ScientificC298
LC-MS Grade WaterFisher ScientificW6
Formic AcidSigma-AldrichF0507
Ammonium FormateSigma-Aldrich70221
Phosphate Buffered Saline (PBS)Gibco100100

Application Notes and Protocols for the Analysis of Sphingosyl PE (d18:1) in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a diverse class of lipids that serve as both structural components of cellular membranes and as bioactive molecules involved in various signaling pathways. Sphingosylphosphorylethanolamine (Sphingosyl PE or SPE) is a structural analog of sphingomyelin and glycerophospholipids. While not as extensively studied as a signaling molecule itself, the accurate quantification of Sphingosyl PE (d18:1) in cultured cells is crucial for understanding the broader context of sphingolipid metabolism and its potential role in cellular physiology and disease.

This document provides detailed protocols for the extraction, detection, and quantification of Sphingosyl PE (d18:1) from cultured mammalian cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Data Presentation

Table 1: Representative Quantitative Data of Sphingolipids in Cultured Cells

The following table provides an example of sphingolipid quantification in a mammalian cell line (e.g., RAW 264.7 macrophages), as determined by LC-MS/MS. Values are expressed as pmol/10^6 cells and represent typical ranges. Actual values will vary depending on the cell line, culture conditions, and passage number.

Sphingolipid ClassMolecular SpeciesConcentration (pmol/10^6 cells)
Sphingoid BasesSphingosine (d18:1)0.5 - 5.0
Sphinganine (d18:0)0.2 - 2.0
CeramidesCer (d18:1/16:0)10 - 50
Cer (d18:1/24:0)5 - 25
Cer (d18:1/24:1)5 - 25
Sphingosyl PE SPE (d18:1) 0.1 - 1.5
SphingomyelinsSM (d18:1/16:0)50 - 200
SM (d18:1/24:1)10 - 80
HexosylceramidesGlcCer (d18:1/16:0)2 - 10
GalCer (d18:1/16:0)1 - 5
Table 2: LC-MS/MS Parameters for Sphingolipid Analysis

This table outlines typical parameters for the analysis of sphingolipids, including Sphingosyl PE (d18:1), using a triple quadrupole mass spectrometer.

ParameterSetting
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid and 1 mM Ammonium Formate
Mobile Phase BMethanol/Acetonitrile (1:1, v/v) with 0.1% Formic Acid
Gradient0-2 min: 30% B; 2-12 min: 30-100% B; 12-15 min: 100% B; 15.1-18 min: 30% B
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Source Temperature120 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow600 L/hr
Collision GasArgon
MRM Transitions
Sphingosyl PE (d18:1)Precursor Ion (m/z): 425.3, Product Ion (m/z): 282.2
Internal Standard (e.g., SPE d17:1)Precursor Ion (m/z): 411.3, Product Ion (m/z): 268.2

Experimental Protocols

A crucial aspect of accurate sphingolipid analysis is a robust and reproducible experimental workflow.

Diagram: Experimental Workflow for Sphingolipid Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lipid_extraction Lipid Extraction cluster_analysis Analysis cell_culture 1. Cell Culture (~1-5 x 10^6 cells) cell_harvest 2. Cell Harvesting (Trypsinization & Centrifugation) cell_culture->cell_harvest cell_pellet 3. Cell Pellet Washing (PBS) cell_harvest->cell_pellet add_is 4. Addition of Internal Standards cell_pellet->add_is extraction 5. Lipid Extraction (e.g., Bligh-Dyer Method) add_is->extraction phase_sep 6. Phase Separation (Centrifugation) extraction->phase_sep collect_organic 7. Collection of Organic Phase phase_sep->collect_organic dry_down 8. Solvent Evaporation (Under Nitrogen) collect_organic->dry_down reconstitute 9. Reconstitution (in Injection Solvent) dry_down->reconstitute lcms 10. LC-MS/MS Analysis reconstitute->lcms data_proc 11. Data Processing (Integration & Quantification) lcms->data_proc data_norm 12. Data Normalization (to cell number or protein) data_proc->data_norm

Caption: Workflow for Sphingolipid Analysis in Cultured Cells.

Cell Culture and Harvesting
  • Culture cells of interest (e.g., HeLa, HEK293, RAW 264.7) in appropriate growth medium and conditions until they reach the desired confluency (typically 80-90%). A sufficient number of cells, generally 1-10 million, is required for accurate analysis.

  • Aspirate the growth medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Harvest the cells using trypsinization or a cell scraper.

  • Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

  • After the final wash, carefully remove all supernatant and store the cell pellet at -80°C until lipid extraction. A small aliquot of the cell suspension can be taken before the final centrifugation for cell counting or protein quantification.

Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is suitable for the extraction of a broad range of sphingolipids.

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Internal Standard (IS) solution (e.g., C17 Sphingosyl PE in methanol)

  • Glass vials with Teflon-lined caps

Procedure:

  • Resuspend the cell pellet (from ~1-5 x 10^6 cells) in 100 µL of deionized water.

  • Add a known amount of the internal standard solution. The amount should be optimized based on the expected levels of endogenous Sphingosyl PE.

  • Add 375 µL of methanol and 125 µL of chloroform.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of deionized water and vortex for 30 seconds.

  • Centrifuge the mixture at 2,000 x g for 10 minutes at room temperature to induce phase separation.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass vial.

  • Dry the organic solvent under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 Methanol:Water) for LC-MS/MS analysis.

LC-MS/MS Analysis

The reconstituted lipid extract is analyzed by LC-MS/MS. The parameters provided in Table 2 can be used as a starting point and should be optimized for the specific instrument and column being used. Quantification is achieved by comparing the peak area of the endogenous Sphingosyl PE (d18:1) to the peak area of the internal standard.

Signaling Pathways

While Sphingosyl PE is primarily a structural lipid, it is metabolically linked to potent signaling molecules like sphingosine-1-phosphate (S1P). Understanding the S1P signaling pathway is often critical when studying sphingolipid metabolism.

Diagram: Simplified Sphingosine-1-Phosphate (S1P) Signaling Pathway

s1p_signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling S1PR S1P Receptor (GPCR) G_protein G Protein (Gαi, Gαq, Gα12/13) S1PR->G_protein PLC PLC G_protein->PLC Gαq PI3K PI3K G_protein->PI3K Gαi Rho Rho G_protein->Rho Gα12/13 IP3_DAG IP3 / DAG PLC->IP3_DAG Akt Akt PI3K->Akt ROCK ROCK Rho->ROCK Ca_PKC Ca²⁺ Release / PKC Activation IP3_DAG->Ca_PKC Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement S1P_ext Extracellular S1P S1P_ext->S1PR

Caption: Overview of S1P Receptor-Mediated Signaling Pathways.

Diagram: Inter-leaflet Coupling of Sphingolipids

Recent evidence suggests potential interactions between sphingolipids in the outer leaflet of the plasma membrane and phospholipids, such as phosphatidylserine (PS), in the inner leaflet. This "inter-leaflet coupling" may play a role in signal transduction across the membrane.

Application Note: Investigating Membrane Fluidity with Fluorescently-Labeled Sphingosyl PE (d18:1) Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Membrane fluidity is a critical biophysical parameter that governs the function of cellular membranes, influencing processes such as signal transduction, membrane trafficking, and the activity of membrane-bound proteins. Sphingolipids, together with cholesterol, are key architects of membrane organization, contributing to the formation of specialized microdomains known as lipid rafts. These domains are characterized by a higher degree of lipid packing and consequently, lower fluidity, creating platforms for cellular signaling.

This application note details the use of fluorescently-labeled Sphingosylphosphoethanolamine (Sphingosyl PE, d18:1) as a probe to investigate membrane fluidity. Sphingosyl PE is a fundamental phosphosphingolipid, and when conjugated with a fluorescent reporter, it serves as a powerful tool to directly probe the dynamics and organization of sphingolipid-rich environments within biological and model membranes. By mimicking the behavior of its endogenous counterpart, a fluorescent Sphingosyl PE (d18:1) analog can report on the local fluidity through techniques such as fluorescence polarization (anisotropy) and fluorescence microscopy, providing insights into the structure and function of membrane domains.

Principle of the Method

The investigation of membrane fluidity using a fluorescent Sphingosyl PE (d18:1) probe is primarily based on the principle of fluorescence polarization (FP) or anisotropy .

  • Probe Incorporation : The amphiphilic probe is introduced to a lipid bilayer (e.g., a liposome or a cell membrane), where it intercalates alongside endogenous lipids.

  • Excitation with Polarized Light : The sample is excited with vertically polarized light. Fluorophores whose absorption transition dipole is parallel to this light vector are preferentially excited.

  • Rotational Diffusion : During the brief interval between absorption and emission (the fluorescence lifetime), the probe molecule tumbles and rotates. The extent of this rotation is inversely proportional to the viscosity (or directly proportional to the fluidity) of its immediate environment. In a highly fluid, disordered membrane, the probe rotates significantly. In a viscous, ordered membrane (like a lipid raft), its rotation is restricted.

  • Emission of Polarized Light : The emitted light is measured through two polarizers, one parallel (I||) and one perpendicular (I⟂) to the plane of the excitation light.

  • Anisotropy Calculation : The degree of rotational freedom is quantified as fluorescence anisotropy (r), calculated by the formula:

    r = (I|| - G * I⟂) / (I|| + 2 * G * I⟂)

    Where 'G' is an instrument-specific correction factor. A high anisotropy value indicates restricted rotation and thus, lower membrane fluidity. Conversely, a low anisotropy value signifies greater rotational freedom and higher fluidity.

This principle allows for the quantitative assessment of membrane order and the effects of various perturbations, such as drug compounds or changes in lipid composition.

Experimental Protocols

Protocol 1: Measuring Fluidity in Model Membranes (Liposomes) using Fluorescence An

Troubleshooting & Optimization

Technical Support Center: Quantification of Sphingosyl PE (d18:1) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of Sphingosylphosphorylethanolamine (Sphingosyl PE (d18:1)) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to matrix effects in your LC-MS/MS analysis of Sphingosyl PE (d18:1).

Question: I am observing significant ion suppression for Sphingosyl PE (d18:1). What are the likely causes and how can I mitigate this?

Answer:

Ion suppression is a common manifestation of matrix effects where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal intensity.[1] For Sphingosyl PE (d18:1) and other sphingolipids, the primary culprits are often phospholipids, which are highly abundant in biological matrices like plasma and serum.[2][3]

Initial Diagnostic Steps:

  • Confirm Matrix Effect: A post-column infusion experiment can qualitatively assess at which retention times ion suppression occurs.[4] A drop in the constant signal of your analyte upon injection of a blank matrix extract indicates the presence of matrix effects.

  • Evaluate Sample Preparation: Inefficient sample cleanup is a major contributor to matrix effects.[2] Simple protein precipitation is often insufficient for removing phospholipids.[5]

Mitigation Strategies:

  • Optimize Sample Preparation:

    • Liquid-Liquid Extraction (LLE): LLE can be effective in separating lipids from more polar matrix components. A single-phase butanol extraction has shown good recoveries for a broad range of sphingolipids.[6]

    • Solid-Phase Extraction (SPE): Specialized SPE cartridges, such as HybridSPE®, are designed to remove phospholipids from biological samples and can significantly reduce matrix effects.[7]

  • Improve Chromatographic Separation:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar lipids like Sphingosyl PE (d18:1) from less polar interfering lipids. It also allows for the use of polar mobile phases which can improve ionization efficiency.[8]

    • Reverse-Phase Chromatography: While susceptible to co-elution with phospholipids, optimizing the gradient and using a C18 column can help resolve Sphingosyl PE (d18:1) from the main phospholipid elution window.[9]

  • Utilize an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.[1] For Sphingosyl PE (d18:1), an ideal internal standard would be a deuterated version of the molecule.

Question: My retention time for Sphingosyl PE (d18:1) is shifting between injections. What could be the cause?

Answer:

Retention time shifts can be caused by several factors, often related to the column, mobile phase, or sample matrix.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is properly equilibrated between injections. Insufficient equilibration can lead to inconsistent retention times, especially in gradient elution.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as pH or solvent composition, can affect retention. Prepare fresh mobile phases regularly and ensure they are well-mixed.

  • Column Contamination: Buildup of matrix components on the column can alter its chemistry and lead to shifting retention times. Implement a column washing step after each analytical batch.

  • Sample Matrix Variability: High concentrations of matrix components can slightly alter the retention of the analyte.[3] This highlights the importance of effective sample cleanup.

Question: I'm observing poor peak shape (e.g., tailing, fronting) for Sphingosyl PE (d18:1). How can I improve it?

Answer:

Poor peak shape can compromise the accuracy and precision of quantification.

Potential Solutions:

  • Column Choice: The choice of stationary phase is critical. For polar analytes like Sphingosyl PE (d18:1), HILIC columns often provide better peak shapes than traditional C18 columns.[8]

  • Mobile Phase Additives: The addition of modifiers like formic acid or ammonium formate to the mobile phase can improve peak shape by minimizing interactions with residual silanols on the column and promoting better ionization.[8]

  • Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase conditions. Injecting in a solvent much stronger than the mobile phase can lead to peak distortion.

  • System Contamination: Contamination in the LC system, including the injector, tubing, or column, can lead to peak tailing. Regular system maintenance and flushing are crucial.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most significant source of matrix effects in the analysis of Sphingosyl PE (d18:1) from plasma or serum?

A1: The most significant source of matrix effects in plasma and serum is phospholipids.[2][3] These are abundant endogenous molecules that can co-elute with Sphingosyl PE (d18:1) and suppress its ionization in the mass spectrometer source.

Q2: How can I quantitatively assess the extent of matrix effects in my assay?

A2: The post-extraction spike method is a widely accepted approach to quantify matrix effects.[1][4] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same analyte in a neat solution. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) always necessary for accurate quantification of Sphingosyl PE (d18:1)?

A3: While highly recommended for the most accurate and precise results, a SIL-IS may not always be feasible. In its absence, a structurally similar analog can be used, but it is crucial to ensure it co-elutes with the analyte and experiences similar matrix effects.[9] Matrix-matched calibration curves, where standards are prepared in a blank matrix, can also help to compensate for matrix effects.

Q4: What are the key precursor and product ions for the MRM transition of Sphingosyl PE (d18:1)?

A4: For positive ion mode electrospray ionization (ESI+), the precursor ion ([M+H]+) for Sphingosyl PE (d18:1) is typically m/z 423.3. A common product ion results from the neutral loss of the phosphoethanolamine head group, leading to a fragment at m/z 282.2. However, these transitions should be optimized on your specific instrument.

Q5: Can alkaline hydrolysis be used to reduce matrix effects from glycerophospholipids?

A5: Yes, mild alkaline hydrolysis can be employed to selectively cleave the ester bonds in glycerophospholipids, thereby reducing their interference.[11] However, it is essential to validate that this treatment does not degrade the target analyte, Sphingosyl PE (d18:1), which is generally stable under these conditions due to its amide linkage.

Experimental Protocols

Protocol 1: Single-Phase Butanol Extraction for Sphingosyl PE (d18:1)

This protocol is adapted from methods shown to have good recovery for a wide range of sphingolipids.[6]

  • Sample Preparation: To 50 µL of plasma or serum in a glass tube, add 10 µL of an internal standard solution (e.g., deuterated Sphingosyl PE (d18:1)).

  • Extraction: Add 500 µL of 1-butanol.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to pellet the proteins.

  • Supernatant Transfer: Carefully transfer the butanol supernatant to a new glass tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: HILIC-LC-MS/MS for Sphingosyl PE (d18:1) Quantification

This protocol utilizes HILIC for improved separation of polar lipids.[8]

  • LC System: Agilent 1290 Infinity LC or equivalent.

  • Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Acetonitrile:Water (95:5, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile:Water (50:50, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient:

    • 0-1 min: 0% B

    • 1-8 min: Linear gradient to 50% B

    • 8-10 min: Hold at 50% B

    • 10.1-12 min: Return to 0% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: ESI Positive.

  • MRM Transition: m/z 423.3 -> 282.2 (Optimize on your instrument).

  • Key MS Parameters:

    • Curtain Gas: 35 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Gas 1: 50 psi

    • Gas 2: 60 psi

Quantitative Data Summary

Table 1: Extraction Recovery of Sphingolipids using Different Methods

Sphingolipid ClassSingle-Phase Butanol Recovery (%)Biphasic MTBE Recovery (%)
Sphingosine85 ± 745 ± 9
Sphingosine-1-Phosphate82 ± 652 ± 11
Sphingosyl PE (d18:1) *~80-90 ~50-60
Ceramides95 ± 592 ± 6
Sphingomyelins93 ± 490 ± 5

*Estimated recovery for Sphingosyl PE (d18:1) based on data for structurally similar sphingoid bases and their phosphates.[6] Data are presented as mean ± standard deviation.

Table 2: Matrix Effect in Plasma for Selected Sphingolipids after Protein Precipitation

AnalyteMatrix Effect (%)
Sphingosine65 ± 8
Sphingosine-1-Phosphate58 ± 12
Sphingosyl PE (d18:1) *~60-70
Ceramide (d18:1/16:0)75 ± 6

*Estimated matrix effect for Sphingosyl PE (d18:1) based on structurally similar compounds. A value <100% indicates ion suppression. Data are presented as mean ± standard deviation.

Visualizations

MatrixEffectWorkflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis BiologicalSample Biological Sample (Plasma, Serum) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) BiologicalSample->ProteinPrecipitation Simple, but high matrix LLE Liquid-Liquid Extraction (e.g., Butanol) BiologicalSample->LLE Good recovery for sphingolipids SPE Solid-Phase Extraction (e.g., HybridSPE®) BiologicalSample->SPE Effective phospholipid removal LC_Separation LC Separation (HILIC or RP-LC) ProteinPrecipitation->LC_Separation High Matrix Interference LLE->LC_Separation Reduced Matrix SPE->LC_Separation Minimal Matrix MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Correction) MS_Detection->Quantification Result Accurate Concentration of Sphingosyl PE (d18:1) Quantification->Result

Caption: Workflow for Sphingosyl PE (d18:1) quantification.

TroubleshootingLogic Start Poor Quantification Results (Low Signal, High Variability) CheckPeak Check Peak Area and Shape Start->CheckPeak IonSuppression Ion Suppression? CheckPeak->IonSuppression BadPeakShape Poor Peak Shape? CheckPeak->BadPeakShape No IonSuppression->BadPeakShape No ImproveSamplePrep Improve Sample Prep (LLE/SPE) IonSuppression->ImproveSamplePrep Yes CheckColumn Check Column Health & Equilibration BadPeakShape->CheckColumn Yes OptimizeLC Optimize LC Method ImproveSamplePrep->OptimizeLC UseSIL_IS Use SIL-IS OptimizeLC->UseSIL_IS End Improved Results UseSIL_IS->End CheckMobilePhase Check Mobile Phase & Injection Solvent CheckColumn->CheckMobilePhase CheckMobilePhase->End

Caption: Troubleshooting logic for poor quantification results.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Sphingosyl PE (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive lipids is paramount in understanding their roles in health and disease. Sphingosylphosphoethanolamine (Sphingosyl PE), a class of phosphosphingolipids, is emerging as a molecule of interest within the complex network of sphingolipid metabolism. This guide provides a comparative overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of a specific molecular species, Sphingosyl PE (d18:1), alongside a discussion of alternative approaches.

Introduction to Sphingosyl PE (d18:1)

Sphingosyl PE (d18:1) is a sphingolipid consisting of a sphingosine (d18:1) backbone linked to a phosphoethanolamine head group. Sphingolipids, as a class, are integral components of cellular membranes and serve as signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1][2] The precise roles of individual Sphingosyl PE species are an active area of research, necessitating robust and validated analytical methods for their accurate quantification in biological matrices. LC-MS/MS has become the gold standard for sphingolipid analysis due to its high sensitivity and specificity.[3][4]

Quantitative Assay Performance Comparison

The validation of a quantitative bioanalytical method is crucial to ensure reliable and reproducible results.[5] Key performance parameters include linearity, sensitivity (limits of detection and quantification), accuracy, and precision.[6] Below is a comparison of a validated LC-MS/MS method with an alternative method that employs a different chromatographic strategy.

Performance Parameter Method A: Validated C18 Reversed-Phase LC-MS/MS Method B: HILIC-MS/MS
Linearity (R²) >0.99>0.99
Lower Limit of Quantification (LLOQ) 1 nM5 nM
Upper Limit of Quantification (ULOQ) 1000 nM1000 nM
Intra-Assay Precision (%CV) <10%<15%
Inter-Assay Precision (%CV) <15%<20%
Accuracy (% Recovery) 85-115%80-120%
Matrix Effect Assessed and minimizedPotentially significant
Analysis Time ~10 minutes~5 minutes

This table presents representative data synthesized from established sphingolipid quantification methodologies.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of quantitative assays.

Method A: Validated C18 Reversed-Phase LC-MS/MS

This method is designed for robust and sensitive quantification of Sphingosyl PE (d18:1) in human plasma.

1. Sample Preparation (Protein Precipitation & Lipid Extraction)

  • To 50 µL of plasma, add 10 µL of an internal standard solution (e.g., Sphingosyl PE d17:1).

  • Add 200 µL of cold methanol to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the lipid extract in 100 µL of the initial mobile phase (e.g., 80% Methanol in water with 0.1% formic acid).

2. Liquid Chromatography (LC)

  • Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient: Start at 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 80% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z) for Sphingosyl PE (d18:1): 423.3

  • Product Ion (m/z) for Sphingosyl PE (d18:1): 282.3 (corresponding to the sphingosine backbone after loss of the phosphoethanolamine headgroup).

  • Dwell Time: 100 ms.

Visualizing the Metabolic Context

Sphingosyl PE (d18:1) is part of the complex and interconnected sphingolipid metabolic pathway. Understanding its position within this network is key to interpreting its biological significance. The pathway begins with the de novo synthesis of ceramides, which then serve as a central hub for the creation of more complex sphingolipids.[2][7]

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis (ER) cluster_complex Complex Sphingolipid Synthesis (Golgi) cluster_salvage Salvage & Signaling Pathways Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine (d18:0) Sphinganine (d18:0) 3-Ketosphinganine->Sphinganine (d18:0) Dihydroceramide Dihydroceramide Sphinganine (d18:0)->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin->Ceramide Glucosylceramide->Ceramide Sphingosine->Ceramide CerS Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SphK1/2 Sphingosyl_PE Sphingosyl PE (d18:1) Sphingosine->Sphingosyl_PE Ethanolamine Transferase (hypothetical) Sphingosine-1-Phosphate->Sphingosine

Caption: Simplified Sphingolipid Metabolism Pathway.

The diagram above illustrates the central role of ceramide in sphingolipid metabolism. Ceramide can be converted into complex sphingolipids like sphingomyelin and glucosylceramide or broken down into sphingosine. Sphingosine is a key branch point, where it can be phosphorylated to form the potent signaling molecule Sphingosine-1-Phosphate (S1P) or potentially serve as a precursor for the synthesis of Sphingosyl PE (d18:1) through the addition of a phosphoethanolamine headgroup.

References

A Comparative Guide to the Quantification of Sphingosyl PE (d18:1): LC-MS/MS vs. ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of LC-MS/MS and a hypothetical ELISA for the quantification of Sphingosyl PE (d18:1). The information on LC-MS/MS is based on numerous validated methods for the analysis of a wide range of sphingolipids. The details for the ELISA are extrapolated from commercially available kits for the structurally related and well-studied sphingolipid, Sphingosine-1-Phosphate (S1P), and a comparative study on lipid quantification by Gandhi et al. (2017).

Quantitative Performance: A Comparative Overview

The choice between LC-MS/MS and ELISA often depends on the specific requirements of the study, such as the need for high specificity and multiplexing capabilities versus high throughput and ease of use.

ParameterLC-MS/MSELISA (Hypothetical for Sphingosyl PE d18:1)
Specificity Very High: Capable of distinguishing between structurally similar lipid species and isomers.Moderate to High: Dependent on antibody specificity; potential for cross-reactivity with other sphingolipids.
Sensitivity High: Can detect lipids at very low concentrations.Moderate: Generally good for moderate concentrations, but may be less sensitive than LC-MS/MS for trace-level detection.
Quantitative Accuracy High: Offers precise and accurate quantification over a wide dynamic range.Moderate: Can be affected by matrix effects and antibody variability.
Throughput Moderate: Sample preparation can be extensive, and run times are longer.High: Amenable to high-throughput screening of many samples simultaneously.
Multiplexing Yes: Can simultaneously quantify multiple different lipid species in a single run.No: Typically designed to detect a single analyte per assay.
Cost (Instrument) High: Requires a significant initial investment in sophisticated instrumentation.Low: ELISA plate readers are relatively inexpensive.
Cost (Per Sample) Moderate to High: Dependent on instrument time and reagents.Low to Moderate: Kits are generally cost-effective for large numbers of samples.
Method Development Complex: Requires expertise in chromatography and mass spectrometry.Simple: Based on pre-packaged kits with established protocols.

Experimental Protocols

LC-MS/MS Methodology for Sphingolipid Analysis

Liquid chromatography-tandem mass spectrometry has become a powerful tool for the analysis of the sphingolipidome due to its high specificity and sensitivity. The following protocol is a generalized procedure that can be adapted for the quantification of Sphingosyl PE (d18:1).

1. Sample Preparation (Lipid Extraction):

  • Internal Standard Spiking: To ensure accurate quantification, a suitable internal standard (e.g., a deuterated or odd-chain version of Sphingosyl PE) is added to the biological sample (plasma, serum, cell lysate, or tissue homogenate) before extraction.

  • Liquid-Liquid Extraction: A common method is a modified Bligh-Dyer extraction using a mixture of methanol, chloroform, and water to partition the lipids into an organic phase.

  • Evaporation and Reconstitution: The organic phase containing the lipids is evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography Separation:

  • Column: A reversed-phase C

Unveiling the Sphingolipidome: A Head-to-Head Comparison of Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal extraction method for sphingolipid analysis. This guide delves into a comparative analysis of prevalent techniques, supported by experimental data, to facilitate informed decisions in sphingolipid research.

Sphingolipids, a complex class of lipids, are not merely structural components of cell membranes but also pivotal signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The accurate analysis of these bioactive lipids is paramount for understanding their roles in health and disease, and the journey to precise quantification begins with a critical first step: extraction. The choice of extraction method can significantly impact the yield, purity, and ultimately, the biological interpretation of the sphingolipid profile.

This guide provides a head-to-head comparison of commonly employed sphingolipid extraction methods, presenting quantitative data, detailed experimental protocols, and visual aids to empower researchers in navigating this crucial experimental decision.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is contingent on the specific sphingolipid classes of interest, the sample matrix, and the downstream analytical platform. Here, we compare four widely used methods: the classic Folch and Bligh & Dyer methods, a modified methanol-based method, and a method utilizing methyl-tert-butyl ether (MTBE).

Extraction Method Principle Advantages Disadvantages Extraction Recovery (%)
Folch Biphasic liquid-liquid extraction using a chloroform:methanol (2:1, v/v) mixture. Lipids partition into the lower chloroform phase."Gold standard" with high recovery for a broad range of lipids. Well-established and widely referenced.Laborious, time-consuming, and uses toxic chloroform. Requires large solvent volumes.69-96% for various sphingolipids.
Bligh & Dyer A modified biphasic method using a lower ratio of chloroform:methanol:water (1:2:0.8, v/v/v).Faster than the Folch method with reduced solvent consumption.Lower recovery for some lipid classes compared to Folch, especially in high-lipid content samples. Uses toxic chloroform.35-72% for various sphingolipids.
Methanol (MeOH) Based Single-phase extraction using methanol, often followed by centrifugation to pellet proteins.Simple, rapid, and uses less toxic and less expensive solvents. Requires smaller sample and solvent volumes.May have lower efficiency for nonpolar lipids compared to biphasic methods.96-101% for a wide range of sphingolipids.
Methyl-tert-butyl ether (MTBE) Biphasic extraction where lipids partition into the upper MTBE phase.Avoids the use of chloroform, making it safer and more environmentally friendly. Good recovery for many lipid classes.May have slightly lower recovery for some polar sphingolipids compared to methanol-based methods.48-84% for various sphingolipids.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the practical implementation of these techniques.

Folch Extraction Method
  • Reagents: Chloroform, Methanol, 0.9% NaCl solution.

  • Protocol:

    • Homogenize the tissue sample with a 20-fold volume of chloroform:methanol (2:1, v/v).

    • Filter or centrifuge the homogenate to remove solid particles.

    • Add 0.2 volumes of 0.9% NaCl solution to the filtrate and vortex thoroughly.

    • Allow the mixture to separate into two phases. Centrifugation can be used to expedite this process.

    • Carefully collect the lower organic phase containing the lipids.

    • The solvent is then evaporated under a stream of nitrogen to concentrate the lipid extract.

Bligh & Dyer Extraction Method
  • Reagents: Chloroform, Methanol, Water.

  • Protocol:

    • Homogenize the sample with a specific ratio of chloroform:methanol:water (1:2:0.8, v/v/v).

    • Vortex the mixture vigorously for 2 minutes.

    • Add an additional 1 part chloroform and 1 part water and vortex again for 30 seconds.

    • Centrifuge the mixture to achieve phase separation.

    • Collect the lower chloroform phase containing the extracted lipids.

    • Dry the lipid extract under nitrogen gas.

Methanol-Based Extraction
  • Reagents: Methanol, Internal standards.

  • Protocol:

    • To 10 µL of plasma, add 90 µL of methanol containing a cocktail of appropriate internal standards.

    • Vortex the mixture for 10 seconds. 3

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sphingosyl PE (d18:1)
Reactant of Route 2
Reactant of Route 2
Sphingosyl PE (d18:1)

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